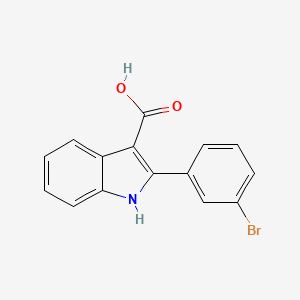
2-(Pyridin-4-yl)isonicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of enantiomerically pure (1S,2S)-1,2-di(pyridin-2-yl)- and (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamines from commercial picolinaldehyde or isonicotinaldehyde has been developed . Another method involves the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .Scientific Research Applications
Anti-fibrotic Activity
2-(Pyridin-4-yl)isonicotinaldehyde derivatives have been investigated for their potential anti-fibrotic activities. Compounds synthesized from this aldehyde have shown promising results in comparison to known anti-fibrotic agents, suggesting its utility in developing treatments for fibrotic diseases .
Heterocyclic Building Block
This compound serves as a heterocyclic building block in chemical synthesis. It is used to prepare Schiff bases via Korich-type reactions, which are foundational steps in synthesizing various complex organic molecules .
Protein Kinase Inhibition
Derivatives of 2-(Pyridin-4-yl)isonicotinaldehyde have been explored for their potential to inhibit protein kinases, which play a crucial role in cell signaling and are targets for cancer therapy .
Material Chemistry
In material chemistry, this aldehyde has been used to synthesize compounds that exhibit specific physical properties, such as forming hydrogen bonds in certain crystal structures .
Stereospecific Synthesis
The compound is involved in stereospecific syntheses, such as the diaza-Cope rearrangement, to produce enantiomerically pure substances, which are important in the development of pharmaceuticals .
Corrosion Inhibition
It has also been found that pyridine derivatives can act as corrosion inhibitors, suggesting that 2-(Pyridin-4-yl)isonicotinaldehyde could be used to protect metals from corrosion in acidic environments .
Medicinal Chemistry
While specific applications of 2-(Pyridin-4-yl)isonicotinaldehyde in medicinal chemistry are not detailed in the search results, pyridine compounds are generally significant in the field. They are involved in designing inhibitors for diseases like Alzheimer’s and contribute to the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
Related compounds have shown to interact with biological targets, leading to changes such as anti-microbial effects, free-radical scavenging, and α-glucosidase inhibition .
Biochemical Pathways
Related compounds have shown to affect pathways related to microbial growth, oxidative stress, and glucose metabolism .
Result of Action
Related compounds have shown to exhibit anti-microbial effects, free-radical scavenging, and α-glucosidase inhibition .
properties
IUPAC Name |
2-pyridin-4-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-6-13-11(7-9)10-2-4-12-5-3-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMLLKZLEMZKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



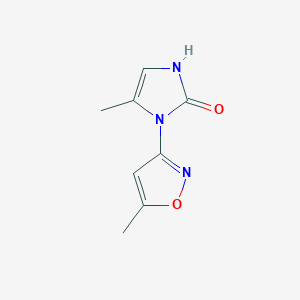


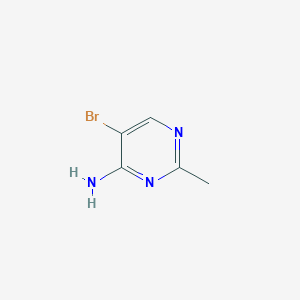

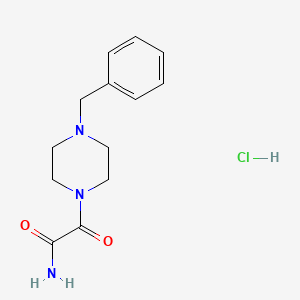
![2-Amino-1-[4-(2-benzyloxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B1522163.png)




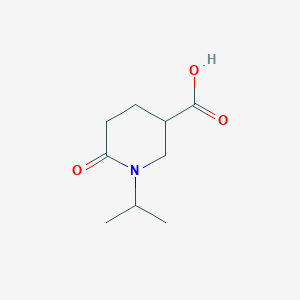
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)
